molecular formula C13H17ClN2 B3653428 3-(4'-Chlorophenylamino)quinuclidine

3-(4'-Chlorophenylamino)quinuclidine

Cat. No.: B3653428
M. Wt: 236.74 g/mol
InChI Key: RIFXOUKYPKYPOH-UHFFFAOYSA-N
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Description

3-(4'-Chlorophenylamino)quinuclidine is a bicyclic tertiary amine derivative featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) substituted at the 3-position with a 4-chlorophenylamino group. This structural motif combines the rigidity of the quinuclidine scaffold with the aromatic and electronic properties of the chlorophenyl moiety.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2/c14-11-1-3-12(4-2-11)15-13-9-16-7-5-10(13)6-8-16/h1-4,10,13,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFXOUKYPKYPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4’-Chlorophenylamino)quinuclidine typically involves the reaction of quinuclidine with 4-chloroaniline. One common method is the nucleophilic substitution reaction where quinuclidine reacts with 4-chloroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(4’-Chlorophenylamino)quinuclidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4’-Chlorophenylamino)quinuclidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinuclidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4’-Chlorophenylamino)quinuclidine involves its interaction with specific molecular targets. In the cholinergic system, it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinuclidine Derivatives

The quinuclidine scaffold is a common feature in bioactive molecules. For example:

  • RPR 107393 (3-hydroxy-3-[4-(quinolin-6-yl)phenyl]-1-azabicyclo[2.2.2]octane dihydrochloride) shares the quinuclidine core but differs in substituents. Its 3-hydroxy and quinolin-6-ylphenyl groups confer potent squalene synthase inhibition (IC₅₀ = 0.6–0.9 nM in rat liver microsomes) and significant cholesterol-lowering efficacy in vivo, outperforming HMG-CoA reductase inhibitors like lovastatin .
  • 3-(4'-Chlorophenylamino)quinuclidine replaces the hydroxy and quinoline groups with a 4-chlorophenylamino substituent. This modification may alter target selectivity, as the chloro group’s electron-withdrawing effects could enhance binding to hydrophobic enzyme pockets or reduce metabolic degradation compared to bulkier substituents.
Compound Core Structure Key Substituents Biological Activity (IC₅₀ or ED₅₀)
RPR 107393 Quinuclidine 3-hydroxy, 4-(quinolin-6-yl)phenyl 0.6–0.9 nM (squalene synthase)
This compound Quinuclidine 3-(4-chlorophenylamino) Not reported in evidence

Chlorophenyl-Substituted Heterocycles

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This quinoline derivative, synthesized via Pd-catalyzed cross-coupling, demonstrates the role of chloro substituents in stabilizing aromatic interactions.
  • 3-Chloro-N-phenyl-phthalimide : While structurally distinct (phthalimide core), its 4-chloro-2-phenyl substitution highlights the chloro group’s utility in polymer precursor synthesis, emphasizing its versatility in diverse chemical contexts .

Key Research Findings and Implications

  • Pharmacological Potential: The efficacy of RPR 107393 in reducing LDL cholesterol by 50% in marmosets suggests that quinuclidine derivatives with optimized substituents (e.g., chloro groups) could achieve similar or improved therapeutic outcomes .
  • Synthetic Challenges : The rigid quinuclidine core may complicate regioselective functionalization, necessitating advanced catalytic systems (e.g., PdCl₂(PPh₃)₂ in ) or protective group strategies .
  • Structure-Activity Relationships (SAR) : The chloro group’s position (para vs. meta) and electronic effects could significantly influence binding affinity. For instance, in 4k, the 4-chlorophenyl group enhances steric and electronic complementarity in target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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